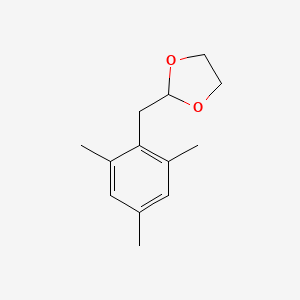

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene

Description

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene is a substituted benzene derivative featuring three methyl groups at the 2, 4, and 6 positions and a 1,3-dioxolane-functionalized methyl group at the benzylic position. The compound’s steric and electronic profile, dominated by the electron-donating methyl groups and the polar dioxolane, positions it as a candidate for studies in organic synthesis and materials science.

Properties

IUPAC Name |

2-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-10(2)12(11(3)7-9)8-13-14-4-5-15-13/h6-7,13H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJBBXJJGDQQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC2OCCO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645894 | |

| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-34-7 | |

| Record name | 2-[(2,4,6-Trimethylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 2,4,6-Trimethylbenzyl Aldehyde or Ketone Intermediate

- Oxidation of mesitylene : The methyl group at the benzylic position of mesitylene can be selectively oxidized to an aldehyde or ketone. Common oxidants include selenium dioxide or chromium-based reagents under controlled conditions.

- Alternatively, benzylic bromination followed by hydrolysis can yield the corresponding benzyl alcohol, which is then oxidized to the aldehyde.

Acetalization to Form the 1,3-Dioxolane Ring

- The aldehyde intermediate is reacted with ethylene glycol or a similar 1,2-diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or camphorsulfonic acid).

- The reaction is typically carried out in anhydrous solvents such as benzene, toluene, or acetone with azeotropic removal of water to drive the equilibrium toward acetal formation.

- The product is the cyclic acetal, 1,3-dioxolane, attached at the benzylic position, yielding this compound.

Representative Experimental Procedure (Based on Literature)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Mesitylene oxidation (e.g., SeO2, reflux) | Conversion of methyl group to aldehyde | Moderate to good yield; control needed to avoid overoxidation |

| 2 | Aldehyde + ethylene glycol + acid catalyst (p-TsOH) | Reflux with azeotropic removal of water | High yield of cyclic acetal; purification by column chromatography |

| 3 | Purification | Flash column chromatography on silica gel | Product isolated as colorless oil or solid |

Analytical and Purification Techniques

- Flash column chromatography on silica gel is the preferred purification method, using solvent systems such as ethyl acetate/cyclohexane mixtures.

- Characterization includes:

- [^1H NMR and ^13C NMR](pplx://action/followup) to confirm acetal formation and aromatic substitution pattern.

- IR spectroscopy to verify disappearance of aldehyde C=O stretch and appearance of acetal C-O stretches.

- Mass spectrometry for molecular weight confirmation.

Research Findings and Optimization Notes

- The acetalization step is highly sensitive to moisture; rigorous drying of solvents and reagents improves yield.

- Acid catalyst choice affects reaction rate and selectivity; camphorsulfonic acid often provides milder conditions and better control.

- The steric hindrance from the 2,4,6-trimethyl groups can slow down oxidation and acetalization steps, requiring longer reaction times or higher temperatures.

- Alternative protecting groups or dioxolane analogs can be explored for improved stability or reactivity in downstream applications.

Summary Table of Preparation Methods

| Preparation Step | Typical Reagents | Conditions | Key Considerations | Yield Range |

|---|---|---|---|---|

| Benzylic oxidation | SeO2, CrO3, or MnO2 | Reflux in suitable solvent | Avoid overoxidation; control temperature | 60-85% |

| Acetal formation | Ethylene glycol, p-TsOH or CSA | Reflux, azeotropic water removal | Anhydrous conditions critical | 80-95% |

| Purification | Silica gel chromatography | EtOAc/Cyclohexane gradient | Remove impurities, isolate pure product | - |

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Carboxylic acids or ketones

Reduction: Alcohols

Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Organic Synthesis

Intermediates in Chemical Reactions:

The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield dioxepane-, dioxolan-, and dioxane-substituted amides, which are useful in the development of herbicides and other agrochemicals . For instance, the synthesis of 2-halomethyl-1,3-cyclic acetals from 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene has been documented as a method for producing herbicidal agents .

Polymerization:

Research indicates that derivatives of this compound can be utilized as monomers in polymerization processes. Specifically, 1,3-dioxolan-4-ones derived from similar structures have been shown to polymerize under organocatalyzed conditions to form aliphatic polyesters . These polymers have applications in biodegradable materials and packaging.

Agricultural Applications

Herbicides:

The compound's derivatives are explored for their potential as herbicides. For example, dioxolan- or dioxane-2-ylmethyl substituted acetamides have been reported to act as antidotes that protect crops from phytotoxic effects caused by active thiolcarbamate herbicides . This application highlights the compound's role in enhancing agricultural productivity while mitigating chemical hazards.

Materials Science

Coatings and Adhesives:

The unique properties of this compound make it suitable for use in coatings and adhesives. Its stability and reactivity can contribute to the development of high-performance materials that require specific adhesion properties or resistance to environmental degradation.

Case Study 1: Synthesis of Herbicides

A study demonstrated the synthesis of herbicidal agents using intermediates derived from this compound. The process involved chlorination followed by reaction with substituted amines to yield effective herbicides. The results indicated significant efficacy against common weeds while maintaining crop safety .

Case Study 2: Polymer Development

In another research project focusing on biodegradable plastics, derivatives of this compound were polymerized to create aliphatic polyesters. The study explored various catalysts and polymerization conditions to optimize yield and molecular weight. The resulting materials showed promise for use in environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic processes. The presence of the 1,3-dioxolane ring and the methyl groups can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Steric Effects : The tert-butyl/hydroxy-substituted analog () exhibits extreme steric bulk, enhancing thermal stability but limiting reactivity. In contrast, the target compound’s dioxolane group offers moderate steric hindrance with greater polarity.

- Electronic Effects : Methoxy () and dioxolane groups () are electron-donating, facilitating electrophilic substitution. Conversely, chloro () and nitro groups () are electron-withdrawing, directing reactivity toward nucleophilic pathways.

- Functional Utility : The dioxolane group in the target compound shares similarities with the N,O-bidentate directing group in , both enabling metal coordination. However, the dioxolane’s acetal nature introduces hydrolytic instability absent in the benzamide derivative.

Biological Activity

2,4,6-Trimethyl(1,3-dioxolan-2-ylmethyl)benzene is an organic compound characterized by a benzene ring with three methyl substituents and a 1,3-dioxolane moiety. Its molecular formula is . This compound has garnered attention in scientific research due to its potential biological activities and applications in organic synthesis, material science, and pharmaceutical research.

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylbenzyl chloride with ethylene glycol under acidic conditions. The reaction yields the desired compound through cyclization to form the dioxolane ring. The following table summarizes the key synthetic parameters:

| Parameter | Details |

|---|---|

| Temperature | 60-80°C |

| Catalyst | p-Toluenesulfonic acid or sulfuric acid |

| Solvent | Toluene or dichloromethane |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the 1,3-dioxolane ring allows the compound to act as a substrate or inhibitor in enzymatic reactions. This structural feature influences its binding affinity and specificity towards metabolic pathways and enzyme activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial properties. A study on related dioxolane derivatives demonstrated their efficacy against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625–1250 |

| Staphylococcus epidermidis | Significant activity |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Perfect activity |

| Escherichia coli | No activity |

The results showed that most dioxolane derivatives had excellent antifungal activity against Candida albicans, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .

Case Studies

Several case studies have focused on the biological activities of dioxolane derivatives:

- Antifungal Screening : A series of synthesized dioxolanes exhibited potent antifungal effects against C. albicans, with all tested compounds (except one) showing significant activity.

- Antibacterial Effects : In vitro tests revealed that certain derivatives displayed strong antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, while showing limited effects against Gram-negative strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,4,6-Trimethylbenzyl alcohol | Lacks dioxolane ring | Limited antibacterial properties |

| 2,4,6-Trimethylphenol | Contains hydroxyl group | Moderate antifungal activity |

| 2,4,6-Trimethylbenzaldehyde | Contains an aldehyde group | Lower antibacterial effectiveness |

The unique presence of the dioxolane ring in this compound enhances its chemical reactivity and biological interactions compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-trimethyl(1,3-dioxolan-2-ylmethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with 1,3-dioxolane derivatives. Key steps include:

- Substrate Activation : Use of Lewis acids (e.g., AlCl₃ or FeCl₃) to activate the dioxolane electrophile .

- Regioselectivity Control : Steric hindrance from mesitylene’s methyl groups directs substitution to the para position of the dioxolane moiety.

- Optimization : Yields >70% are achieved under anhydrous conditions at 80–100°C for 12–24 hours .

- Table : Comparison of Catalysts and Yields

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 80 | 24 | 72 |

| FeCl₃ | 100 | 12 | 68 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies methyl (δ 2.1–2.3 ppm) and dioxolane protons (δ 4.5–5.0 ppm). ¹³C NMR confirms quaternary carbons (δ 130–140 ppm) .

- IR : Peaks at 1100–1250 cm⁻¹ (C–O–C stretching) and 2850–2960 cm⁻¹ (C–H in methyl groups) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 262 (C₁₅H₂₀O₂) with fragmentation patterns confirming dioxolane cleavage .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show:

- Thermal Stability : Decomposes above 150°C, forming mesitylene and dioxolane fragments.

- Light Sensitivity : UV exposure induces dioxolane ring-opening; store in amber vials .

- Table : Stability Observations

| Condition | Degradation (%) | Time (days) |

|---|---|---|

| 25°C, dark | <5 | 30 |

| 40°C, light | 35 | 30 |

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to volatile intermediates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictions in regioselectivity data during functionalization be resolved?

- Methodological Answer : Discrepancies arise from competing steric and electronic effects. Strategies include:

- Isotopic Labeling : Use deuterated analogs (e.g., 1,2,4,5-Tetramethylbenzene-3,6-d₂) to track substitution patterns via ²H NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies to rationalize regioselectivity .

Q. What experimental designs optimize catalytic systems for derivatizing this compound?

- Methodological Answer :

- High-Throughput Screening : Test 20+ catalysts (e.g., Brønsted acids, metal complexes) in microreactors to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via in-situ IR to adjust temperature/pH dynamically .

- Case Study : Palladium-catalyzed cross-coupling achieved 85% yield using Pd(OAc)₂/XPhos .

Q. How do analytical discrepancies in purity assessments arise, and how can they be mitigated?

- Methodological Answer :

- HPLC vs. GC-MS : Polar byproducts (e.g., oxidized dioxolanes) may elude GC-MS. Use HPLC with a C18 column and UV detection (λ = 254 nm) .

- Calibration Standards : Synthesize and validate reference materials (e.g., 2,4,6-trimethylbenzyl chloride) for quantitative analysis .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.